molecular formula C7H2F3IN2O B14806087 2-Iodo-5-(trifluoromethoxy)isonicotinonitrile

2-Iodo-5-(trifluoromethoxy)isonicotinonitrile

Cat. No.: B14806087
M. Wt: 314.00 g/mol
InChI Key: QNDQAHDQMLEJNZ-UHFFFAOYSA-N
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Description

2-Iodo-5-(trifluoromethoxy)isonicotinonitrile is an organic compound with the molecular formula C7H2F3IN2O. It is a derivative of isonicotinonitrile, featuring an iodine atom and a trifluoromethoxy group attached to the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-(trifluoromethoxy)isonicotinonitrile typically involves the iodination of 5-(trifluoromethoxy)isonicotinonitrile. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-(trifluoromethoxy)isonicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.

    Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Iodo-5-(trifluoromethoxy)isonicotinonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions, especially those involving halogenated compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Iodo-5-(trifluoromethoxy)isonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-5-(trifluoromethyl)pyridine: Similar in structure but lacks the nitrile group.

    5-Iodo-2-(trifluoromethoxy)pyridine: Similar but with different substitution patterns on the pyridine ring.

    2-Iodo-5-(trifluoromethoxy)benzonitrile: Similar but with a benzene ring instead of a pyridine ring.

Uniqueness

2-Iodo-5-(trifluoromethoxy)isonicotinonitrile is unique due to the presence of both the trifluoromethoxy group and the nitrile group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C7H2F3IN2O

Molecular Weight

314.00 g/mol

IUPAC Name

2-iodo-5-(trifluoromethoxy)pyridine-4-carbonitrile

InChI

InChI=1S/C7H2F3IN2O/c8-7(9,10)14-5-3-13-6(11)1-4(5)2-12/h1,3H

InChI Key

QNDQAHDQMLEJNZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1I)OC(F)(F)F)C#N

Origin of Product

United States

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